4'-Hydroxy Clofentezine

Description

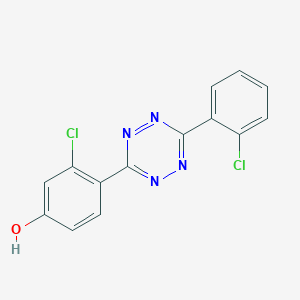

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H8Cl2N4O |

|---|---|

Molecular Weight |

319.1 g/mol |

IUPAC Name |

3-chloro-4-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol |

InChI |

InChI=1S/C14H8Cl2N4O/c15-11-4-2-1-3-9(11)13-17-19-14(20-18-13)10-6-5-8(21)7-12(10)16/h1-7,21H |

InChI Key |

URIZMMOZTBABJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=C(C=C3)O)Cl)Cl |

Origin of Product |

United States |

Structural and Synthetic Investigations of 4 Hydroxy Clofentezine

Advanced Strategies for the De Novo Synthesis of 4'-Hydroxy Clofentezine (B1669202)

The availability of pure 4'-Hydroxy Clofentezine is essential for toxicological studies and for use as an analytical reference standard. While it is primarily formed through metabolic hydroxylation of Clofentezine, de novo synthesis provides a reliable source of this compound. impurity.com An intermediate in the synthesis of this compound is 1,2-Dihydro-4'-hydroxy Clofentezine. impurity.com The parent compound, Clofentezine, is synthesized through a multi-step process involving condensation, chlorination, cyclization, and oxidation. google.com

Regioselective Hydroxylation Methodologies

The key challenge in the synthesis of this compound from Clofentezine lies in the regioselective introduction of a hydroxyl group at the 4'-position of one of the phenyl rings. In biological systems, this is achieved by cytochrome P450 monooxygenases. smolecule.com These enzymes can catalyze the hydroxylation of aromatic rings with high specificity. smolecule.com

In a laboratory setting, achieving such regioselectivity can be complex. Direct hydroxylation of the aromatic ring of clofentezine is challenging due to the presence of two identical phenyl rings and the deactivating effect of the tetrazine ring. Methodologies for regioselective hydroxylation often involve directed ortho-metalation followed by reaction with an oxygen electrophile, or the use of specific oxidizing agents in the presence of a directing group. Fungal polysaccharide monooxygenases are also known to perform regioselective hydroxylation. nih.gov

Derivatization Techniques for Analog Generation

The generation of analogs of this compound can be valuable for structure-activity relationship (SAR) studies. The phenolic hydroxyl group is a key site for derivatization. Standard reactions for phenols can be employed to create a variety of analogs. For instance, the hydroxyl group can be converted to an ether or an ester. Bioisosteric replacement of the 4'-hydroxy group with other functional groups like a carboxyl group has been explored in other compounds to improve properties such as solubility and potency. nih.gov

Structural Elucidation Methodologies in Research Contexts

The unambiguous identification and structural confirmation of this compound, particularly in complex biological matrices, rely on a combination of powerful analytical techniques.

Spectroscopic Applications for Metabolite Confirmation

Spectroscopic methods are indispensable for the structural confirmation of this compound.

Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are primary tools for detecting and identifying this compound as a metabolite. researchgate.netcardiff.ac.uk The mass spectrum of the parent compound, Clofentezine, shows a molecular ion peak that can be used as a reference. nih.govlcms.cz The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to the addition of an oxygen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of this compound. nih.gov In the ¹H NMR spectrum, the introduction of a hydroxyl group at the 4'-position would lead to characteristic changes in the chemical shifts and splitting patterns of the aromatic protons on that phenyl ring compared to the parent Clofentezine. researchgate.netlibretexts.org The proton of the hydroxyl group itself would appear as a specific signal, the position of which can be influenced by solvent and concentration. libretexts.org

| Spectroscopic Data for Clofentezine (Parent Compound) | |

| Technique | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) | Shifts [ppm]: 8.12, 8.11, 8.10, 7.66, 7.65, 7.64, 7.63, 7.59, 7.57, 7.55, 7.54, 7.53, 7.51 nih.gov |

| ¹³C NMR (100.40 MHz, CDCl₃) | Available data for the parent compound provides a baseline for comparison. nih.gov |

| LC-MS/MS | Used for the analysis of Clofentezine and its metabolites in various matrices. lcms.czeurl-pesticides.eugcms.cz |

Crystallographic Analysis of this compound and its Derivatives

As of the latest available data, a crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre. However, the crystal structure of the parent compound, Clofentezine, has been determined. nih.govherts.ac.uk It crystallizes in the monoclinic space group P 1 21/n 1. nih.gov

Biochemical Transformation Pathways of 4 Hydroxy Clofentezine

Enzymatic Formation Mechanisms in Biological Systems

The initial and rate-limiting step in the metabolism of many foreign compounds, including clofentezine (B1669202), is the introduction of a polar functional group. This is primarily achieved through oxidation reactions catalyzed by a superfamily of enzymes.

The formation of 4'-Hydroxy Clofentezine from its parent compound, clofentezine, is a classic example of an aromatic hydroxylation reaction. This transformation is predominantly catalyzed by the Cytochrome P450 (CYP) enzyme system. dynamed.comresearchgate.net CYPs are a family of heme-containing monooxygenases that are central to Phase I biotransformation. dynamed.comnih.gov They are primarily located in the smooth endoplasmic reticulum of hepatocytes in the liver, but also occur in other tissues. nih.govnih.gov

The catalytic cycle of CYP enzymes involves the activation of molecular oxygen to insert one oxygen atom into the substrate (clofentezine), forming the hydroxylated product (this compound), while the other oxygen atom is reduced to water. nih.govnih.gov This process is dependent on cofactors like NADPH. nih.gov Specifically, enzymes within the CYP1, CYP2, and CYP3 families are responsible for metabolizing the vast majority of xenobiotics. dynamed.com Studies on clofentezine metabolism in rats have identified hydroxylated derivatives, such as 3-, 4-, and 5-hydroxyclofentezine, as significant urinary metabolites, underscoring the importance of this P450-mediated pathway. epa.gov The generation of these metabolites is a key step that prepares the compound for subsequent Phase II conjugation reactions. nih.gov

Table 1: Key Enzymes in this compound Formation

| Enzyme Superfamily | Specific Function | Cellular Location | Cofactor | Resulting Transformation |

|---|

While Cytochrome P450 enzymes are the principal catalysts for the hydroxylation of clofentezine, other enzyme systems can be involved in the broader metabolism of xenobiotics. nih.gov For instance, flavin-containing monooxygenases (FMOs), esterases, and reductases also participate in Phase I reactions. nih.gov In the specific case of clofentezine metabolism, rat studies have indicated two primary metabolic pathways, one of which is hydroxylation. epa.gov While the provided research primarily highlights the role of CYPs in forming hydroxylated metabolites, the potential involvement of other oxidative enzymes in producing minor metabolites cannot be entirely excluded. epa.gov However, for the specific reaction of aromatic hydroxylation to form this compound, CYPs are considered the main enzymatic system responsible. dynamed.comnih.gov

Conjugation Reactions and Metabolite Fate in Non-Human Biota

Following its formation via Phase I hydroxylation, this compound becomes a substrate for Phase II conjugation reactions. nih.gov These reactions involve the attachment of endogenous, hydrophilic molecules to the newly added hydroxyl group, which significantly increases the metabolite's water solubility and facilitates its excretion from the body. uomus.edu.iqslideshare.net

Glucuronidation and sulfation are two of the most common Phase II conjugation pathways for metabolites containing hydroxyl groups. researchgate.netslideshare.net

Glucuronidation: This is often the most prevalent conjugation reaction. nih.gov It is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are located in the endoplasmic reticulum. nih.govresearchgate.net UGTs transfer glucuronic acid from the activated coenzyme, UDP-glucuronic acid (UDPGA), to the hydroxyl group of this compound. The resulting glucuronide conjugate is highly polar and readily excreted in urine or bile. researchgate.netslideshare.net

Sulfation: This pathway involves the transfer of a sulfonate group (SO3-) from a high-energy donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the substrate. uomus.edu.iq The reaction is catalyzed by sulfotransferases (SULTs), which are primarily cytosolic enzymes. nih.gov Like glucuronides, the resulting sulfate (B86663) conjugates are water-soluble and easily eliminated. uomus.edu.iq

Studies in rats and baboons have confirmed that hydroxylated derivatives of clofentezine are found in both free and conjugated forms in the urine, accounting for a substantial portion of the extracted radiolabel. epa.gov

Another important Phase II pathway is conjugation with the tripeptide glutathione (B108866) (GSH). nih.govuomus.edu.iq This reaction is catalyzed by glutathione S-transferases (GSTs), a family of cytosolic enzymes. nih.govresearchgate.net While GSH typically conjugates with electrophilic compounds, its role in the metabolism of hydroxylated metabolites can be significant, particularly if reactive intermediates are formed. uomus.edu.iq

The initial glutathione adduct is not typically excreted directly. Instead, it undergoes further biotransformation in a multi-step process:

Sequential cleavage of glutamic acid and glycine (B1666218) residues from the GSH conjugate. uomus.edu.iq

N-acetylation of the remaining cysteine conjugate. uomus.edu.iqresearchgate.net

This process results in the formation of a mercapturic acid derivative, which is then excreted. uomus.edu.iqresearchgate.net

Table 2: Major Phase II Conjugation Reactions

| Reaction | Enzyme Family | Endogenous Moiety | Cellular Location | Final Product |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronic Acid | Endoplasmic Reticulum | Glucuronide Conjugate |

| Sulfation | Sulfotransferases (SULTs) | Sulfonate Group | Cytosol | Sulfate Conjugate |

In Vitro Metabolism Studies and Model Systems

To investigate the biochemical transformations of compounds like clofentezine without using whole organisms, various in vitro model systems are employed. nih.govmdpi.com These systems are crucial for identifying metabolites, elucidating metabolic pathways, and understanding the enzymes involved. frontiersin.orgresearchgate.net

Commonly used in vitro models include:

Subcellular Fractions: The liver homogenate can be separated by centrifugation into different fractions. nih.gov

Microsomes: This fraction is enriched with enzymes from the endoplasmic reticulum, including the Cytochrome P450 monooxygenases and UGTs. It is the primary system used to study Phase I oxidative reactions (like the formation of this compound) and glucuronidation. nih.govresearchgate.net

Cytosol: This is the soluble fraction of the cell cytoplasm and contains enzymes like sulfotransferases and glutathione S-transferases. It is used to study Phase II sulfation and GSH conjugation pathways. nih.govresearchgate.net

S9 Fraction: This is the supernatant obtained after low-speed centrifugation (9000g) and contains both microsomal and cytosolic enzymes, allowing for the simultaneous study of Phase I and Phase II reactions. nih.gov

Hepatocytes: Isolated liver cells (hepatocytes) contain the full complement of metabolic enzymes in their natural cellular environment. nih.govresearchgate.net They are considered a more comprehensive model as they can perform the full range of Phase I and Phase II metabolic reactions. mdpi.com

These in vitro systems allow researchers to incubate the parent compound (clofentezine) and identify the formation of metabolites like this compound. Subsequent incubation of the isolated this compound in these systems can then be used to study its conjugation and further metabolism. frontiersin.org

Application of Liver Microsome Systems for Metabolic Profiling

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. chemrxiv.org These in vitro systems are instrumental in studying the Phase I metabolism of compounds, such as the hydroxylation of clofentezine to form this compound. nih.gov

Research on clofentezine metabolism has demonstrated that its hydroxylation is a major metabolic pathway. In vivo studies have identified 4-hydroxy clofentezine as a major urinary metabolite, present in both free and conjugated forms. nih.gov The use of liver microsomes in a laboratory setting allows for the recreation and detailed study of these metabolic reactions. These systems, fortified with cofactors like NADPH, enable the investigation of the kinetics and enzymatic players involved in the formation of hydroxylated metabolites. nih.govnih.gov

The general process of hydroxylation in liver microsomes involves the catalytic cycle of CYP enzymes. While specific CYP isoforms responsible for the formation of this compound are not extensively detailed in readily available literature, it is the primary mechanism for such transformations. The rate of metabolite formation in these systems can be quantified, providing valuable data on the metabolic stability of the parent compound and the profile of its metabolites.

Table 1: General Parameters for in vitro Metabolism Studies using Liver Microsomes

| Parameter | Description | Typical Conditions |

|---|---|---|

| Enzyme Source | Pooled liver microsomes from relevant species (e.g., human, rat) | 0.5 - 1.0 mg/mL protein concentration |

| Substrate | Clofentezine (for formation of this compound) | Typically 1-10 µM |

| Cofactor | NADPH regenerating system | To ensure continuous enzyme activity |

| Incubation | 37°C in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) | Time points taken to measure metabolite formation |

| Analysis | LC-MS/MS or HPLC | For the detection and quantification of metabolites |

Cell-Free and Recombinant Enzyme Approaches to Pathway Delineation

Following its formation, the primary biochemical transformation pathway for this compound is conjugation, a Phase II metabolic reaction. This process is often delineated using cell-free systems and recombinant enzymes, which allow for the study of specific enzymatic reactions in a controlled environment, free from the complexity of a whole-cell system. nih.gov

The hydroxyl group of this compound serves as a site for conjugation with endogenous molecules, most commonly glucuronic acid. This reaction, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferases (UGTs). Cell-free systems, such as cell lysates or purified enzyme preparations, can be used to investigate this specific conjugation reaction. By supplying the substrate (this compound), the enzyme (UGTs), and the necessary cofactor (UDP-glucuronic acid), the formation of the glucuronide conjugate can be directly observed and quantified.

The use of recombinant enzymes, where a specific UGT isoform is expressed in a host system (e.g., bacteria or yeast) and then purified, allows for the precise identification of the enzymes responsible for the glucuronidation of this compound. This approach is crucial for understanding inter-individual and inter-species differences in metabolism. While specific studies detailing the glucuronidation of this compound using these methods are not extensively documented, the general principles of xenobiotic metabolism strongly support this as its major metabolic fate.

Table 2: Components of a Cell-Free System for Studying Glucuronidation

| Component | Function | Example |

|---|---|---|

| Substrate | The compound to be conjugated | This compound |

| Enzyme Source | Catalyzes the conjugation reaction | Recombinant human UGT isoforms (e.g., UGT1A, UGT2B families) or cell lysates |

| Cofactor | Donates the conjugating moiety | Uridine diphosphate (B83284) glucuronic acid (UDPGA) |

| Buffer System | Maintains optimal pH and ionic strength for enzyme activity | Tris-HCl or phosphate buffer |

| Analysis Method | Detects and quantifies the conjugated product | LC-MS/MS, HPLC |

Advanced Analytical Methodologies for the Investigation of 4 Hydroxy Clofentezine

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical procedures for 4'-Hydroxy Clofentezine (B1669202), enabling its separation from parent compounds, other metabolites, and matrix interferences. The choice of technique depends on the analyte's physicochemical properties and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of clofentezine and its metabolites due to their polarity and thermal lability. s4science.at Both normal-phase and reverse-phase HPLC can be employed for separation. epa.gov Reverse-phase HPLC, particularly on C18 columns, is commonly used for residue analysis in various matrices. epa.gov

The final determination is often achieved using a UV detector, typically set at a wavelength of 268 nm, which corresponds to an absorption maximum for the clofentezine structure. epa.gov The mobile phase composition is critical for achieving adequate separation; mixtures of acetonitrile (B52724) and water or methanol (B129727) and water are frequently used. nih.gov However, it has been noted that clofentezine can be unstable in acetonitrile and its aqueous mixtures, which is an important consideration during method development. epa.gov Sample extracts are often redissolved in methanol prior to injection for reverse-phase analysis. The limit of determination can reach as low as 0.01 µg/mL, depending on the sample cleanup and final extract volume. epa.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Reverse-Phase | epa.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | nih.gov |

| Detection | UV at 268 nm | epa.gov |

| Linear Range | 0.5 to 10.0 µg/ml | epa.gov |

| Limit of Determination | 0.01 - 0.02 ppm | epa.gov |

Gas chromatography (GC) has historically been a principal technique for multi-residue pesticide analysis. hpst.cz However, its application to polar and thermally unstable compounds like 4'-Hydroxy Clofentezine is less direct than HPLC. GC analysis is generally unsuitable for ionic, polar, and thermally labile compounds without a derivatization step to increase their volatility and thermal stability. s4science.at While GC-based methods have been developed for a vast number of pesticides, often coupled with mass spectrometry (GC-MS/MS), their use for clofentezine and its metabolites is not as prevalent as LC methods. hpst.czlcms.cz Sample preparation for GC analysis often involves solvents like acetonitrile or ethyl acetate, which are compatible with the technique. hpst.cz

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov It is considered a hybrid of gas and liquid chromatography, offering benefits such as high separation efficiency and short analysis times, making it three to five times faster than HPLC. researchgate.net SFC is increasingly recognized as a "green" technology due to the reduced use of organic solvents. researchgate.net

The technique is applicable to a wide range of compounds, from non-polar to polar analytes. nih.gov When coupled with tandem mass spectrometry (SFC-MS/MS), it has been evaluated for the analysis of hundreds of pesticide residues in food matrices, demonstrating advantages such as reduced matrix effects compared to LC-MS/MS. lcms.cz Although specific applications for this compound are not widely documented, the versatility of SFC makes it a potentially powerful tool for its analysis, particularly for complex separations. lcms.czchromatographyonline.com

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Mass spectrometry is the definitive detection method for the analysis of this compound, providing high selectivity and sensitivity, which are essential for residue analysis in complex matrices like food and environmental samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for pesticide analysis due to its superior selectivity and sensitivity. s4science.atlcms.cz This technique is particularly well-suited for analyzing this compound in challenging matrices such as foodstuffs. lcms.cz The methodology typically involves a sample preparation step, often using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by LC separation and detection by a triple quadrupole mass spectrometer. s4science.atnih.gov

The mass spectrometer is usually operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the target analyte. lcms.cz This allows for quantification at very low levels, with limits of quantitation (LOQs) often at or below 10 µg/kg. nih.gov The use of matrix-matched standards for calibration is a common practice to compensate for matrix effects, which can suppress or enhance the analyte signal. nih.govnih.gov Electrospray ionization (ESI) is a frequently used ionization source for this class of compounds. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (QQQ) | lcms.cz |

| Sample Preparation | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction | s4science.atnih.gov |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | nih.govnih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity | lcms.cz |

| Quantification | Matrix-matched calibration to correct for matrix effects | nih.govnih.gov |

| Typical LOQ | ≤10 µg/kg in various food matrices | nih.gov |

High-Resolution Mass Spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, offer significant advantages for the analysis of this compound. nih.gov Unlike tandem quadrupole instruments that monitor specific mass transitions, HRMS instruments perform full-scan mass spectrum acquisition at high resolution and mass accuracy. nih.gov This capability allows for the determination of the elemental composition of a detected analyte by measuring its exact mass with high precision (typically with mass accuracies better than 2 ppm). lcms.cznih.gov

The use of HRMS is invaluable for both targeted and non-targeted screening of pesticides and their metabolites. nih.gov For this compound, HRMS can provide unambiguous identification by confirming its elemental formula, and the high resolving power helps to separate the analyte signal from background interferences in complex samples. lcms.cz Furthermore, coupling HRMS with tandem MS capabilities (MS/MS) provides accurate mass measurements of both precursor and product ions, which greatly increases the confidence in compound identification. nih.gov

Sample Preparation and Extraction Protocols for Research Studies

The effectiveness of any analytical method heavily relies on the efficiency of the sample preparation and extraction protocol. The goal is to isolate the analyte of interest from the sample matrix while removing interfering substances. Due to the difference in polarity between clofentezine and its hydroxylated metabolite, extraction and cleanup steps need to be carefully optimized. epa.gov

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration. frontiersin.org For this compound, which is more polar than the parent compound, a diol-phase SPE cartridge has been effectively used for the cleanup of fat extracts. epa.gov

Modern enhancements to SPE involve the development of novel sorbents that offer improved selectivity and efficiency. For a hydroxylated compound like this compound, sorbents with mixed-mode functionalities (e.g., combining reversed-phase and ion-exchange properties) could provide superior cleanup by targeting both the hydrophobic backbone of the molecule and the polar hydroxyl group.

Table 1: Illustrative SPE Parameters for this compound Analysis

| Parameter | Description |

| SPE Sorbent | Diol-bonded silica (B1680970), Mixed-mode C18/SCX, or proprietary polymeric sorbents. |

| Conditioning Solvent | Methanol followed by water or a suitable buffer to activate the sorbent. |

| Sample Loading | The sample extract, dissolved in a solvent compatible with the sorbent, is passed through the cartridge. |

| Washing Solvent | A solvent or solvent mixture (e.g., hexane/ethyl acetate) is used to elute interfering compounds. |

| Elution Solvent | A stronger solvent (e.g., methanol or acetonitrile) is used to elute the retained this compound. |

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard in multiresidue pesticide analysis in food matrices. quechers.eu The original method, and its various modifications (e.g., AOAC and EN versions), typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

For the analysis of this compound along with its parent compound and other pesticides, a modified QuEChERS protocol would be highly suitable. The choice of extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, and buffering salts like citrate (B86180) or acetate) and d-SPE sorbents is crucial. For a moderately polar metabolite like this compound, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences would be a good starting point. For matrices with high pigment content, graphitized carbon black (GCB) might also be included, although its use should be optimized to prevent losses of the target analyte.

Table 2: Typical QuEChERS Protocol Components for this compound

| Step | Component | Purpose |

| Extraction | Acetonitrile, Water | Extraction of a broad range of pesticides, including metabolites. |

| Magnesium Sulfate (anhydrous) | Induces phase separation between the aqueous and organic layers. | |

| Sodium Chloride | Enhances the partitioning of analytes into the acetonitrile layer. | |

| Buffering Salts (e.g., Citrate) | Maintains a stable pH to protect pH-labile compounds. | |

| Dispersive SPE (Cleanup) | Primary Secondary Amine (PSA) | Removes organic acids, fatty acids, and sugars. |

| C18 | Removes nonpolar interferences such as fats and waxes. | |

| Magnesium Sulfate (anhydrous) | Removes residual water from the extract. |

In recent years, there has been a trend towards the miniaturization of sample preparation techniques to reduce solvent consumption and sample volume, in line with the principles of green analytical chemistry. These microextraction techniques offer high enrichment factors and can be readily automated.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction technique where a mixture of an extraction solvent and a disperser solvent is injected into an aqueous sample. rsc.orgresearchgate.net This creates a cloudy solution of fine droplets, providing a large surface area for the rapid transfer of analytes from the aqueous phase to the extraction solvent. For this compound in water samples, a suitable combination of a high-density extraction solvent (e.g., a chlorinated solvent) and a disperser solvent (e.g., acetone (B3395972) or acetonitrile) could be optimized for efficient extraction. The high enrichment factors achieved with DLLME would be beneficial for detecting trace levels of the metabolite. nih.gov

Solid-Phase Microextraction (SPME): SPME utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample. nih.gov The fiber can be exposed to the headspace above the sample (HS-SPME) or directly immersed in a liquid sample (DI-SPME). For a semi-volatile compound like this compound, HS-SPME might be applicable, especially at elevated temperatures. However, DI-SPME with a polar fiber coating (e.g., polyacrylate or a mixed-phase coating) would likely be more effective for extracting this hydroxylated metabolite from liquid samples. SPME offers the advantage of being a solvent-free technique that integrates sampling, extraction, and concentration into a single step.

Table 3: Overview of Advanced Microextraction Techniques for this compound

| Technique | Principle | Potential Application for this compound | Advantages |

| DLLME | Partitioning of the analyte between an aqueous sample and fine droplets of an extraction solvent. | Extraction from water samples or aqueous extracts of solid samples. | Rapid, high enrichment factor, low solvent consumption. |

| SPME | Adsorption/absorption of the analyte onto a coated fiber. | Extraction from liquid samples (DI-SPME) or the headspace of solid/liquid samples (HS-SPME). | Solvent-free, simple, can be automated. |

Environmental Dynamics and Degradation Research of 4 Hydroxy Clofentezine

Photolytic Degradation Pathways in Aqueous and Surface Environments

Photolytic degradation, the breakdown of compounds by light, is a significant factor in the environmental persistence of pesticides and their metabolites. While specific studies focusing solely on the photolytic degradation of 4'-Hydroxy Clofentezine (B1669202) are not extensively detailed in the provided results, information on its parent compound, clofentezine, offers valuable insights.

Clofentezine itself is susceptible to relatively rapid photolysis. In water, 2-chlorobenzonitrile (B47944) is the major product formed through both hydrolysis and photodegradation. chinese-pesticide.com Aqueous photodegradation of clofentezine in a pH 5.05 buffer primarily yields 2-chlorobenzonitrile, along with smaller quantities of 2-chlorobenzaldehyde, the parent compound, and 2-chlorobenzamide. epa.gov The half-life for clofentezine under these photolytic conditions is less than 7 days. epa.gov On soil surfaces, photolytic degradation of clofentezine is slower, producing small amounts of 2-chlorobenzonitrile and bound residues. epa.gov

The photolytic degradation of pesticides can be a complex process influenced by various factors. nih.gov It can lead to the formation of multiple degradation products through reactions like the loss of functional groups and cleavage of chemical bonds. nih.gov Given that 4'-Hydroxy Clofentezine is a hydroxylated form of clofentezine, it is plausible that its photolytic pathways would share similarities with the parent compound, likely involving transformations of the tetrazine ring and the chlorinated phenyl groups, though specific research is needed to confirm these pathways.

Microbial Transformation and Biodegradation Studies in Soil and Water Systems

Microbial activity plays a crucial role in the breakdown of organic compounds in the environment. researchgate.netnih.gov In soil, the primary degradation pathway for clofentezine leads to the formation of 2-chlorobenzoic acid and ultimately carbon dioxide. chinese-pesticide.com The half-life (DT50) of clofentezine in soil ranges from 28 to 85 days, depending on soil type and temperature. chinese-pesticide.com Under aerobic conditions in laboratory soil studies, clofentezine shows moderate to high persistence, forming major metabolites such as AE C593600 and 2-CBA. nih.gov

While direct studies on the microbial transformation of this compound are not detailed, it is known to be a major metabolite of clofentezine in rats. nih.gov The environmental fate of such metabolites is important, as they can also be subject to microbial degradation. redalyc.org The process of biodegradation can involve enzymes that catalyze the breakdown of pesticide compounds. redalyc.org For instance, some microbes have developed the ability to use pesticides as a source of carbon. redalyc.org

Given that clofentezine degrades in soil to form metabolites like 2-chlorobenzoic acid, it is likely that this compound would also undergo microbial transformation in soil and water systems, potentially following similar degradation pathways involving cleavage of the tetrazine ring and further breakdown of the aromatic components. However, specific studies are required to elucidate the exact microbial pathways and degradation rates for this compound.

Hydrolytic Stability and Transformation Kinetics in Various Environmental Media

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a key process affecting the persistence of pesticides in the environment. The rate of hydrolysis is often dependent on the pH of the surrounding medium. nih.gov

For the parent compound, clofentezine, hydrolysis is significantly influenced by pH. fao.org It is more rapid in alkaline conditions. fao.orgacademicjournals.org The half-life for clofentezine hydrolysis is approximately 4.3 hours at pH 9, 34.4 hours at pH 7, and 248.8 hours (about 10.4 days) at pH 5. academicjournals.orgcabidigitallibrary.org The primary hydrolysis product of clofentezine is 2-chlorobenzoic (2-chlorobenzylidene) hydrazide, which results from the opening of the tetrazine ring. epa.govepa.gov This intermediate further degrades to 2-chlorobenzonitrile and 2-chlorobenzamide. epa.govepa.gov

The hydrolytic stability of this compound itself is not explicitly detailed in the search results. However, as a derivative of clofentezine, it is expected to exhibit pH-dependent hydrolysis. The presence of the hydroxyl group on one of the phenyl rings could potentially influence the rate and products of hydrolysis compared to the parent compound. Detailed kinetic studies would be necessary to determine the precise half-lives and transformation products of this compound under various pH and temperature conditions in different environmental media.

Table 1: Hydrolysis Half-life of Clofentezine at Different pH Levels

Research on Environmental Residue Definition and Analytical Monitoring

The definition of a pesticide residue for monitoring purposes is crucial for assessing environmental contamination and ensuring food safety. For clofentezine, the residue definition varies depending on the matrix. In plants, where degradation is slow, the residue of concern is often the parent compound, clofentezine, itself. fao.org However, in animals, where metabolism is more extensive, the residue definition includes clofentezine and its metabolite, this compound. publications.gc.caepa.gov

Analytical methods have been developed to monitor these residues in various environmental and biological samples. High-performance liquid chromatography (HPLC) with UV detection is a common technique for determining clofentezine residues in fruits and vegetables. iaea.orgunesp.broup.comresearchgate.net For animal products, methods are available to determine total clofentezine-derived residues by converting them to 2-chlorobenzoic acid. fao.org More advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used for monitoring clofentezine and this compound in body fluids and tissues, as well as in soil and water, with low limits of quantification. nih.gov

The limit of quantification (LOQ) for analytical methods is an important parameter, indicating the lowest concentration of a substance that can be reliably measured. europa.eu For clofentezine, LOQs as low as 0.01 mg/kg have been achieved in food commodities and 0.05 μg/L in water. nih.govunesp.br

Table 2: Analytical Methods and Residue Definitions for Clofentezine and this compound

Molecular and Mechanistic Research on 4 Hydroxy Clofentezine

Ligand-Target Interaction Studies at a Molecular Level

Detailed investigations into the specific, non-toxicological molecular interactions of 4'-hydroxy clofentezine (B1669202) with biological targets are not extensively documented in peer-reviewed research. Regulatory assessments by bodies such as the Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) acknowledge 4'-hydroxy clofentezine as a significant metabolite of clofentezine, primarily for the purpose of residue definition and risk assessment. researchgate.netdntb.gov.uainchem.orghpc-standards.usherts.ac.ukresearchgate.netnih.gov These documents confirm its formation in various species, including rats, mice, rabbits, and dogs, with the liver being a primary site of metabolism. inchem.orgresearchgate.nettandfonline.com However, this information is situated within a toxicological framework, which is beyond the scope of this article.

Binding Affinity Assessments with Putative Biological Targets (in vitro, non-toxicological)

As of this review, there are no publicly available studies that specifically measure the binding affinity of this compound with putative biological targets in a non-toxicological, mechanistic context. Research into the binding characteristics of a molecule, often determined by the equilibrium dissociation constant (KD), is fundamental to understanding its potential biological function. iris-biotech.de Such studies for this compound have not been identified.

Enzymatic Inhibition or Modulation Research (mechanistic, not efficacy)

The metabolism of clofentezine involves hydroxylation to form metabolites including this compound. inchem.orgtandfonline.com This indicates an interaction with metabolic enzymes, such as cytochrome P450 monooxygenases. researchgate.net However, specific mechanistic studies detailing the inhibition or modulation of these or other enzymes by this compound, independent of efficacy or toxicity outcomes, are not present in the available literature. Mechanistic enzyme inhibition studies are crucial for understanding how a compound might interfere with biochemical pathways. nih.gov

Computational Chemistry and In Silico Modeling

Computational methods are powerful tools for investigating the properties and interactions of molecules. However, specific in silico studies on this compound for non-toxicological mechanistic insights are not found in the current body of scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

There is a lack of published research utilizing Molecular Dynamics (MD) simulations to analyze the conformational landscape and intermolecular interactions of this compound. MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time, providing insight into their dynamic behavior and interactions. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights (not toxicity prediction)

Quantitative Structure-Activity Relationship (QSAR) models for this compound that provide mechanistic insights unrelated to toxicity are not available in the literature. QSAR studies relate the chemical structure of compounds to their biological activity. While QSAR models have been developed for various pesticides and tetrazine derivatives, often for predicting toxicity or other biological activities, none were found that specifically focus on the non-toxicological mechanistic aspects of this compound. tandfonline.comresearchgate.netrjeid.comedap-cluster.com

Molecular Docking Studies for Protein-Ligand Interactions

Extensive literature searches did not yield any specific molecular docking studies conducted on this compound. The available research primarily focuses on the parent compound, clofentezine, and its general metabolic pathways. inchem.org While the metabolism of clofentezine is known to involve hydroxylation, leading to the formation of compounds like this compound, detailed computational studies on the protein-ligand interactions of this specific metabolite are not present in the reviewed literature. inchem.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnumberanalytics.com Understanding these protein-ligand interactions is crucial in various biological processes, including enzyme catalysis, signal transduction, and gene regulation. numberanalytics.com In the context of drug discovery and toxicology, molecular docking can help in elucidating the mechanism of action of a compound and in predicting its potential biological targets. numberanalytics.commdpi.com

The process of molecular docking involves the prediction of the binding mode and affinity of a ligand (in this case, a chemical compound) within the active site of a target protein. mdpi.comnih.gov This is achieved through scoring functions that evaluate the fitness of different binding poses based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. numberanalytics.com The results of molecular docking studies are often presented in terms of binding energy, which indicates the stability of the protein-ligand complex. A lower binding energy generally suggests a more stable interaction.

Although no specific data exists for this compound, studies on other compounds highlight the type of data typically generated. For instance, docking studies on various other chemicals identify the specific amino acid residues within the protein's binding site that interact with the ligand. mdpi.com These interactions can be visualized and analyzed to understand the structural basis of the ligand's activity.

Given the absence of direct research on this compound, any discussion on its specific protein-ligand interactions would be speculative. Future research, employing computational methods like molecular docking, would be necessary to elucidate the molecular targets of this metabolite and to understand how it interacts with biological systems at a molecular level.

Comparative Research and Analog Studies of 4 Hydroxy Clofentezine

Comparison of Transformation Pathways with Parent Clofentezine (B1669202) and Other Metabolites

The biotransformation of the parent compound, clofentezine, results in a variety of metabolites, with the transformation pathways showing significant variability across different species and environmental compartments. Two primary metabolic routes have been identified in animals: hydroxylation of the phenyl ring and the replacement of a chlorine atom with a methylthio group. inchem.orginchem.org The formation of 4'-hydroxy clofentezine is a key outcome of the hydroxylation pathway.

In animal studies, the relative importance of these pathways differs notably. For instance, in baboons and cows, hydroxylation is the predominant metabolic route. publications.gc.ca In baboons administered a single oral dose of clofentezine, the this compound metabolite, in both its free form and as a beta-glucuronide conjugate, accounted for over 70% of the metabolites found in urine. inchem.org Conversely, in rodents like rats and mice, as well as in rabbits, the methylthiolation pathway is more prominent. inchem.org In rats, hydroxylation at the 3, 4, or 5 positions of the phenyl ring accounts for a significant portion of urinary metabolites, while a monochloro sulfur-containing derivative represents another major pathway. inchem.orginchem.org Unchanged clofentezine is often the major component found in feces across multiple species. inchem.org

In plants, unchanged clofentezine typically constitutes the main extractable residue. semanticscholar.org However, degradation can occur, leading to other compounds. In soil, clofentezine degrades into several products, including 2-chlorobenzoic (2-chlorobenzylidene) hydrazide, and ultimately to carbon dioxide. lgcstandards.com In aquatic environments, hydrolysis and photodegradation are key transformation pathways, leading primarily to the formation of 2-chlorobenzonitrile (B47944). epa.gov The rate of hydrolysis is highly dependent on pH, with clofentezine being most persistent in acidic water and degrading rapidly in alkaline conditions. scispace.com

The following table summarizes the differential metabolic pathways of clofentezine in various species, highlighting the prominence of this compound in primates compared to other animals.

Table 1: Major Metabolic Pathways of Clofentezine in Different Species

| Species | Predominant Pathway | Key Metabolites Identified | Reference |

|---|---|---|---|

| Baboon | Hydroxylation | This compound (free and conjugated, >70% of urinary metabolites) | inchem.org |

| Rat | Hydroxylation & Methylthiolation | 3-, 4-, and 5-hydroxyclofentezine; 3-(2'-methylthio-3'-hydroxyphenyl)-6-(2'-chlorophenyl)-1,2,4,5-tetrazine | inchem.orginchem.org |

| Mouse | Methylthiolation | Qualitatively similar to rats | inchem.org |

| Calf/Cow | Hydroxylation | Qualitatively similar to other mammals, with hydroxylation being most important | inchem.orgpublications.gc.ca |

| Rabbit | Methylthiolation | Qualitatively similar to rodents | inchem.org |

| Dog | Low Urinary Excretion | Qualitatively similar to other mammals, but comparison is difficult due to very low urinary metabolite levels | inchem.org |

Differential Molecular Interactions Among Clofentezine Derivatives

Clofentezine and its structural analogs, such as hexythiazox (B1673234) and etoxazole, are classified as mite growth inhibitors. nih.gov Their shared mode of action involves the inhibition of chitin (B13524) synthase 1 (CHS1), an essential enzyme for the development of mites. nih.govnih.gov These compounds are thought to interfere with cell growth and differentiation during the embryonic and early larval stages. nih.gov The molecular interaction is not with the catalytic site but is believed to involve an essential, non-catalytic activity of the CHS1 enzyme, possibly by blocking a channel for chitin translocation. nih.govresearchgate.net

The specific molecular interactions of the this compound metabolite with the CHS1 target site have not been as extensively detailed as the parent compound. However, the introduction of a hydroxyl (-OH) group onto one of the phenyl rings represents a significant structural modification that inherently alters the molecule's physicochemical properties. This chemical change from the parent clofentezine to its 4'-hydroxy derivative leads to differential molecular interactions.

Key differences in molecular properties include:

Polarity: The hydroxyl group significantly increases the polarity of the molecule. This can alter its solubility, membrane permeability, and binding characteristics within the typically hydrophobic binding pockets of target proteins.

Hydrogen Bonding: The -OH group introduces a potent hydrogen bond donor and acceptor site. This creates the potential for new or stronger hydrogen bonding interactions with amino acid residues in the CHS1 target site, which could either increase or decrease binding affinity compared to the parent compound.

Electronic Distribution: The presence of the hydroxyl group modifies the electron density distribution across the aromatic ring. Fukui function calculations, which predict reactive sites on a molecule, show that for clofentezine, reactivity is highly concentrated on the tetrazine ring. nih.gov The addition of a hydroxyl group would redistribute this electron density, potentially altering the nature of the interaction with the target site.

Methodological Advancements Facilitated by Analog Synthesis and Study

The study of clofentezine's metabolism and environmental fate has necessitated the development of sophisticated analytical methods. A critical component of this development is the synthesis and availability of analytical standards for the parent compound and its key metabolites, including this compound. publications.gc.caresearchgate.net The availability of these reference materials is fundamental to achieving accurate and reliable quantification in complex matrices such as crops, animal tissues, and environmental samples. researchgate.net

The synthesis of this compound as a pure analytical standard has directly facilitated several methodological advancements:

Method Validation: Reference standards are essential for validating analytical methods. They are used to determine crucial performance characteristics such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net For example, methods using high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection rely on these standards for calibration. inchem.orgresearchgate.net

Metabolite Identification and Quantification: In metabolism studies, researchers use techniques like HPLC and thin-layer chromatography (TLC) to separate various metabolites. inchem.org By comparing the retention times and spectral data of unknown peaks with those of the synthesized this compound standard, analysts can unequivocally identify its presence and accurately measure its concentration in biological samples like urine and feces. inchem.orginchem.org

Residue Monitoring: Regulatory bodies require robust methods for monitoring pesticide residues in food and animal products. publications.gc.ca The development of methods for the determination of both clofentezine and its 4'-hydroxy metabolite in animal commodities was made possible by the availability of the specific standard for the hydroxylated analog. publications.gc.ca This ensures that the total toxicologically relevant residue can be assessed.

The creation and use of clofentezine analogs as reference materials are thus indispensable for regulatory science and research, enabling the precise tracking of the compound and its derivatives in various ecosystems.

Table 2: Role of this compound Standard in Analytical Methodologies

| Analytical Technique | Purpose | Role of this compound Standard | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | Used for calibration curves, method validation (accuracy, precision), and confirmation of analyte identity based on retention time. | inchem.orgresearchgate.netresearchgate.net |

| Thin-Layer Chromatography (TLC) | Separation and Identification | Used as a reference spot to identify the metabolite in complex mixtures from biological extracts. | inchem.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and Confirmation | Provides a reference mass spectrum and fragmentation pattern for unambiguous identification of the metabolite in residue analysis. | epa.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Confirmation | Used as a reference for identifying products of hydrolysis or degradation studies. | epa.gov |

Future Research Trajectories and Methodological Innovations

Development of Novel Spectroscopic and Imaging Techniques for In Situ Detection

The rapid and accurate detection of pesticide residues and their metabolites directly in the environment or within biological tissues (in situ) remains a significant challenge. Future research will focus on developing more sensitive, portable, and real-time analytical methods. Conventional techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly accurate but often require complex sample preparation, are costly, and are not suitable for on-site analysis. nih.govmdpi.com

Innovations in vibrational spectroscopy, such as Near-Infrared (NIR) and Raman spectroscopy, offer promising alternatives. wiley.com These techniques provide detailed molecular structural information and can be adapted for portable, hand-held devices, allowing for rapid screening of agricultural products or environmental samples. wiley.commdpi.com Furthermore, advancements in imaging technologies, including those combining atomic force microscopy with infrared spectroscopy (AFM-IR), could enable the visualization of 4'-Hydroxy Clofentezine (B1669202) distribution within tissues at a nanometer resolution. wiley.com

Biosensors represent another major frontier for in situ detection. nih.govnih.gov These devices combine biological recognition elements with physicochemical transducers to convert a biological signal into a measurable electrical signal. nih.gov Their simplicity, sensitivity, and potential for miniaturization make them ideal for developing rapid, low-cost detection systems for metabolites like 4'-Hydroxy Clofentezine in various matrices. nih.govnih.gov

| Technique | Principle | Potential Advantages for In Situ Detection | Limitations |

|---|---|---|---|

| Vibrational Spectroscopy (NIR, Raman) | Analyzes the interaction of light with molecular vibrations to identify structural composition. wiley.com | Non-destructive, rapid, potential for portable/hand-held devices. wiley.commdpi.com | Lower sensitivity for trace levels compared to chromatography; potential for matrix interference. mdpi.com |

| Biosensors | Utilize biological components (e.g., enzymes, antibodies) to detect a target analyte, converting the binding event into a measurable signal. nih.gov | High sensitivity and selectivity, simplicity, low cost, potential for real-time monitoring. nih.govnih.gov | Stability of biological components can be a challenge; may require development of specific recognition elements for each metabolite. |

| Real-time Direct Analysis Mass Spectrometry | Ionizes substances directly from their native environment for mass spectrometry analysis, minimizing sample preparation. nih.gov | High sensitivity and specificity, rapid analysis. nih.gov | Instrumentation is typically less portable and more complex than spectroscopic or biosensor-based devices. |

Exploration of Advanced Computational Models for Predictive Research

Computational models are becoming indispensable tools in toxicology and environmental science for predicting the fate, behavior, and potential toxicity of chemical compounds before extensive laboratory testing is conducted. nih.gov For metabolites like this compound, these in silico models can guide research priorities and support risk assessment.

Quantitative Structure-Activity Relationship (QSAR) models, for example, use knowledge of a compound's molecular structure to predict its metabolic fate and toxicological properties. nih.gov By building models based on existing data from similar compounds, researchers can estimate the likelihood of a metabolite being formed by certain enzymes, such as cytochrome P450s, and predict its potential for adverse effects. nih.gov

Furthermore, environmental fate models like the Soil and Water Assessment Tool (SWAT) are being enhanced to simulate the formation and transport of pesticide metabolites in watersheds. mdpi.com Such models can help predict where this compound might accumulate in the environment, identifying areas vulnerable to contamination and informing mitigation strategies. mdpi.com These predictive models are crucial for managing pesticide application and ensuring compliance with international food safety standards. digitellinc.comresearchgate.net

| Model Type | Application in Pesticide Metabolite Research | Key Inputs | Predicted Outputs |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts metabolism and toxicity of a compound based on its chemical structure. nih.gov | Molecular structure, physicochemical properties. | Metabolic pathways, potential toxicity, interaction with biological targets. nih.gov |

| Environmental Fate Models (e.g., SWAT) | Simulates the transport, transformation, and fate of pesticides and their metabolites in the environment. mdpi.com | Pesticide properties, application rates, environmental conditions (weather, soil type). | Concentrations in soil and water bodies, identification of vulnerable areas. mdpi.com |

| Residue Decline Models (e.g., SFO, DFOP) | Uses kinetic modeling to predict the dissipation of pesticide residues in crops over time. digitellinc.com | Residue trial data, crop growth information, application scenarios. | Residue levels at harvest, compliance with maximum residue levels (MRLs). digitellinc.com |

Unveiling Undiscovered Biochemical Pathways and Molecular Targets

The metabolism of the parent compound, clofentezine, involves hydroxylation to produce metabolites including this compound. epa.govinchem.org However, the specific enzymes responsible for this transformation and the full range of subsequent metabolic steps are not completely understood. A significant future research trajectory involves identifying the specific cytochrome P450 (CYP) isoforms and other xenobiotic-metabolizing enzymes that catalyze the formation of this metabolite in various species. europa.eu

A critical gap in the current knowledge, as noted in toxicological assessments, is the lack of studies on the biological activity of clofentezine metabolites. inchem.org Metabolites may have different toxicological profiles—either more or less toxic—than the parent compound. nih.gov Future research must therefore focus on determining the specific molecular targets of this compound. This involves investigating its potential to interact with cellular receptors, enzymes, or signaling pathways, which could lead to adverse effects. Such studies are essential for a comprehensive hazard and risk assessment, particularly for metabolites that may be unique to or disproportionately formed in humans compared to test animals. europa.eunih.gov

Integration of Multi-Omics Approaches for Comprehensive Pathway Elucidation (e.g., metabolomics, enzymology)

To gain a holistic understanding of the biological impact of this compound, future research will increasingly rely on the integration of multiple "omics" technologies. nih.gov This systems biology approach provides a comprehensive view of the molecular changes occurring within an organism upon exposure to a chemical. mdpi.com

Transcriptomics analyzes the complete set of RNA transcripts, revealing which genes are activated or deactivated in response to exposure.

Proteomics studies the entire complement of proteins, providing insight into changes in enzyme levels and protein function. mdpi.com

By integrating these datasets, researchers can connect changes in gene expression (transcriptomics) to altered protein function (proteomics) and subsequent shifts in metabolic pathways (metabolomics). mdpi.com This multi-omics approach allows for a comprehensive elucidation of the biochemical pathways affected by this compound, moving beyond single-endpoint analyses to reveal subtle metabolic perturbations that may be missed by standard toxicological tests. nih.govresearchgate.net Such in-depth molecular profiling can lead to the discovery of new biomarkers of exposure and effect, ultimately improving the accuracy of health risk assessments. nih.govdntb.gov.ua

| Omics Field | Object of Study | Contribution to Pathway Elucidation |

|---|---|---|

| Metabolomics | The complete set of small-molecule metabolites within a biological sample. nih.gov | Identifies global shifts in metabolic pathways and endogenous compounds affected by the xenobiotic. nih.gov |

| Transcriptomics | The complete set of RNA transcripts (the "transcriptome"). | Reveals changes in gene expression, indicating which cellular responses and pathways are activated or suppressed. researchgate.net |

| Proteomics | The entire complement of proteins produced by an organism. mdpi.com | Provides information on altered protein levels and modifications, directly linking gene expression changes to cellular function. |

| Enzymology | The study of enzymes and their functions. | Focuses specifically on the activity of xenobiotic-metabolizing enzymes (e.g., CYPs) and other enzymes targeted by the compound or its metabolites. |

Q & A

Basic Research Questions

Q. What are the key chemical properties of 4'-Hydroxy Clofentezine, and how do they influence experimental design?

- Answer : The molecular structure (C₁₄H₈Cl₂N₄; MW 303.15 g/mol) and solubility (8.2 mg/mL in DMSO at 25°C) are critical for solvent selection and formulation stability. Its stability under storage (-20°C for 3 years in powder form) ensures long-term experimental reproducibility. Researchers must account for its low aqueous solubility when designing in vivo assays, often requiring DMSO as a carrier solvent .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈Cl₂N₄ |

| Molecular Weight | 303.15 g/mol |

| Solubility (DMSO) | 8.2 mg/mL at 25°C |

| Storage Stability | -20°C (3 years) |

Q. What standardized methods are recommended for quantifying this compound residues in plant tissues?

- Answer : Liquid chromatography with UV detection (LC-UV) is widely validated. A simplified protocol involves hexane:ethyl acetate (1:1 v/v) extraction, achieving recoveries of 81–96% with a limit of detection (LOD) of 0.05 mg/kg and limit of quantification (LOQ) of 0.1 mg/kg . For complex matrices, dispersive micro-solid phase extraction (D-μ-SPE) using ionic liquid-coated magnetic particles improves sensitivity (LOD: 0.4 ng/mL) and reduces solvent use .

Q. How do life-table parameters assess sublethal effects of this compound on mite populations?

- Answer : Life-table analysis evaluates population growth rates (e.g., net reproductive rate R₀ and intrinsic rate of increase rₐ) under sublethal doses (LC₁₀–LC₅₀). For Tetranychus viennensis, exposure to LC₂₅ over three generations reduces fecundity by 30–40%, highlighting delayed generational impacts .

Advanced Research Questions

Q. How can contradictory data on resistance mechanisms in Tetranychus urticae be resolved?

- Answer : Genetic mapping identifies mutations in chitin synthase 1 (chs1), where clofentezine loses efficacy (LC₅₀ >5,000 mg/L in mutants vs. 1.2 mg/L in wild-type). However, phenotypic resistance variability (e.g., irritancy responses in T. urticae strains like NEXT_RS and SUS) requires complementary assays:

- Dose-response bioassays to quantify LC₅₀ shifts.

- Transcriptomic profiling to detect overexpression of detoxification genes (e.g., P450 monooxygenases) .

Q. What methodologies elucidate the metabolic pathways of this compound in mammals?

- Answer : Radiolabeled tracer studies in rats reveal two primary pathways:

Hydroxylation at phenyl ring positions 3, 4, or 2.

Methylthiolation (Cl → SCH₃ substitution) followed by glutathione conjugation.

- Key Tools : HPLC-MS/MS for metabolite identification and pharmacokinetic modeling (e.g., half-life = 2.5–3.6 hrs in plasma) .

Q. How can researchers optimize extraction protocols for environmental water samples?

- Answer : Dispersive micro-solid phase extraction (D-μ-SPE) using [C₈MIM][PF₆]-coated magnetic nanoparticles achieves 95% recovery with minimal ionic liquid (50 μL). This method outperforms traditional SPE in reducing matrix interference and solvent volume by 70% .

Methodological Challenges & Contradictions

Q. Why do thyroid toxicity profiles of this compound differ between rats and mice?

- Answer : Rats show dose-dependent thyroid hyperplasia (T4 ↑, TSH ↑ at 30,000 ppm) due to UDP-glucuronosyltransferase induction, accelerating thyroxine clearance. Mice lack this response, attributed to species-specific enzyme expression. Researchers must select models aligned with human metabolic pathways .

Q. How do sublethal concentrations impact non-target species in integrated pest management (IPM)?

- Answer : Sublethal doses (LC₁₀) reduce predatory thrips (Scolothrips takahashii) functional response by 40%, necessitating tiered ecotoxicological assays:

- Laboratory : Life-table analysis of predators.

- Field : Semi-field cages to quantify prey-predator dynamics .

Analytical Method Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.